Sodium dibutyldithiocarbamate

Description

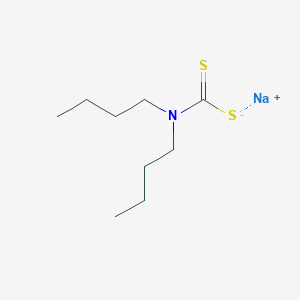

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

136-30-1 |

|---|---|

Molecular Formula |

C9H19NS2.Na C9H19NNaS2 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

sodium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12); |

InChI Key |

DQUKJTRRFYJQAS-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] |

Isomeric SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] |

Canonical SMILES |

CCCCN(CCCC)C(=S)S.[Na] |

Other CAS No. |

136-30-1 |

physical_description |

Liquid |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sodium dibutyldithiocarbamate, a versatile chelating agent with applications in various scientific fields. The following sections detail the reaction mechanism, experimental protocols, purification methods, and characterization data for this compound.

Reaction Principle and Mechanism

The synthesis of this compound is a classic example of a nucleophilic addition reaction. The reaction proceeds through the attack of the secondary amine, dibutylamine (B89481), on the electrophilic carbon atom of carbon disulfide. The nitrogen atom of dibutylamine acts as the nucleophile. The resulting dithiocarbamic acid intermediate is then deprotonated by a base, typically sodium hydroxide (B78521), to yield the sodium salt of dibutyldithiocarbamic acid.

The overall reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂)₂NCSS⁻Na⁺ + H₂O

This reaction is generally fast and exothermic, requiring careful temperature control to minimize the formation of byproducts.

Experimental Protocols

The most commonly employed method for the synthesis of this compound involves the use of an organic solvent, typically methanol. However, aqueous and solvent-free methods have also been described for the synthesis of related dithiocarbamates.

Protocol 1: Synthesis in Methanol.[1]

This protocol is a well-established method that provides a good yield of the desired product.

Materials:

-

Dibutylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Methanol

-

Two-necked flask

-

Stirrer

-

Dropping funnel

Procedure:

-

In a 250 mL two-necked flask equipped with a stirrer, add 100 mmol (12.9 g) of dibutylamine and 100 mmol (4 g) of sodium hydroxide dissolved in 175 mL of pure methanol.

-

Cool the mixture in an ice bath.

-

Slowly add 100 mmol (7.6 g, 6.022 mL) of carbon disulfide dropwise to the stirred reaction mixture at room temperature.

-

After the addition of carbon disulfide is complete, continue stirring the reaction mixture for 1 hour.

-

The reaction mixture can be left to stand overnight.

-

The solvent is then removed by evaporation under reduced pressure to yield the this compound salt.

Protocol 2: Aqueous Synthesis (General Procedure)

Materials:

-

Dibutylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Water

-

Reaction vessel with stirring

Procedure:

-

Dissolve the stoichiometric amount of sodium hydroxide in water in a suitable reaction vessel.

-

Cool the sodium hydroxide solution in an ice bath.

-

Add the stoichiometric amount of dibutylamine to the cooled solution with stirring.

-

Slowly add the stoichiometric amount of carbon disulfide to the reaction mixture, maintaining the temperature below 10°C.

-

Continue stirring for 1-2 hours after the addition is complete.

-

The product may precipitate out of the solution or can be isolated by evaporation of water.

Purification

The crude this compound can be purified by washing and recrystallization to remove unreacted starting materials and byproducts.[2]

Washing:

The crude product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted dibutylamine and carbon disulfide.

Recrystallization:

Recrystallization is an effective method for obtaining high-purity this compound.

Solvents:

-

Single Solvent: Ethanol (B145695) is a commonly used solvent for the recrystallization of dithiocarbamates.[3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to induce crystallization.

-

Mixed Solvents: A mixture of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) can also be used. For dithiocarbamates, a mixture of ethanol and water or diethyl ether and ethanol can be effective.[4][5]

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a desiccator under vacuum.

Data Presentation

Reaction and Product Data

| Parameter | Value | Reference |

| Synthesis Method | In Methanol | [3] |

| Reactants | Dibutylamine, Carbon Disulfide, Sodium Hydroxide | [3] |

| Yield | 80% | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 50 °C | [3] |

| Molecular Formula | C₉H₁₈NNaS₂ | [6] |

| Molecular Weight | 227.37 g/mol | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| IR (KBr, νmax, cm⁻¹) | 3100, 2850, 1464, 1367, 1250, 924, 543 | [3] |

| ¹H NMR (300 MHz, CDCl₃, δ, ppm) | 0.98 (m, 6H, 2 x -CH₃), 1.26-1.58 (m, 4H, 2 x -CH₂-), 1.62-1.68 (m, 4H, 2 x -CH₂-), 4.28 (s, 4H, 2 x -N-CH₂-) | [3] |

| ¹³C NMR (D₂O, δ, ppm) (Reference: Sodium Diethyldithiocarbamate) | 12.31, 49.61, 206.70 | [7] |

Note: The ¹³C NMR data is for the closely related compound, sodium diethyldithiocarbamate (B1195824), and serves as a reference.

Mandatory Visualization

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the formation of this compound.

References

- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium diethyldithiocarbamate(148-18-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Sodium Dibutyldithiocarbamate from Dibutylamine

Introduction

Sodium dibutyldithiocarbamate is an organosulfur compound with a wide range of applications. It serves as a vulcanization accelerator in the rubber industry, a flotation agent in mining, and finds use as a fungicide and corrosion inhibitor. The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of a secondary amine (dibutylamine) with carbon disulfide in the presence of a base. This guide provides a detailed technical overview of its synthesis, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Principle

The synthesis of this compound is achieved through the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521).[1] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to form the stable sodium salt, which often precipitates from the reaction medium or is isolated after solvent evaporation.

The overall chemical equation for the reaction is:

(C₄H₉)₂NH + CS₂ + NaOH → (C₄H₉)₂NCS₂Na + H₂O

Experimental Protocol

This section details the laboratory-scale synthesis of this compound based on established methods.[1]

Materials and Equipment:

-

Reactants: Dibutylamine ((C₄H₉)₂NH), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Methanol (CH₃OH)

-

Equipment: 250 mL two-necked flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, standard glassware.

Procedure:

-

Preparation of the Amine-Base Solution: In a 250 mL two-necked flask equipped with a stirrer, prepare a solution of 4 g (100 mmol) of sodium hydroxide in 175 mL of pure methanol. Once the sodium hydroxide has completely dissolved, add 12.9 g (100 mmol) of dibutylamine to the flask.

-

Addition of Carbon Disulfide: While stirring the mixture at room temperature, add 7.6 g (100 mmol) of carbon disulfide dropwise using a dropping funnel.

-

Reaction: After the complete addition of carbon disulfide, continue to stir the reaction mixture for one hour at room temperature.

-

Maturation: Allow the reaction mixture to stand overnight (approximately 12-18 hours).

-

Isolation of Product: Following the maturation period, remove the solvent (methanol) using a rotary evaporator. The remaining solid is the this compound product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain a crystalline solid.[1]

Data Presentation

The following tables summarize the quantitative data for the reactants and the expected product characteristics.

Table 1: Reactant Specifications

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |

| Dibutylamine | C₈H₁₉N | 129.24 | 100 | 12.9 |

| Carbon Disulfide | CS₂ | 76.14 | 100 | 7.6 |

| Sodium Hydroxide | NaOH | 40.00 | 100 | 4.0 |

Table 2: Product Data and Yield

| Product Characteristic | Value | Reference |

| Product Name | This compound | |

| Molecular Formula | C₉H₁₈NNaS₂ | [2] |

| Molecular Weight | 227.37 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Yield | 80% | [1] |

| Melting Point | 50 °C | [1] |

| Purity (Typical) | >95% |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Crystal Structure Analysis of Sodium Dibutyldithiocarbamate: A Technical Guide

A comprehensive analysis of the crystal structure of sodium dibutyldithiocarbamate is currently limited by the absence of publicly available crystallographic data. Despite extensive searches of scientific literature and crystallographic databases, detailed information on its unit cell parameters, space group, and atomic coordinates has not been found.

To provide a relevant and illustrative technical guide for researchers, scientists, and drug development professionals, this document will utilize the crystal structure of a closely related and well-characterized compound: sodium diethyldithiocarbamate (B1195824) trihydrate . The structural principles and experimental methodologies are highly analogous, offering valuable insights applicable to the broader class of sodium dialkyldithiocarbamate salts.

This guide will present a detailed analysis of the crystal structure of sodium diethyldithiocarbamate trihydrate, including tabulated crystallographic data, a comprehensive description of the experimental protocols for its characterization, and a visual representation of the experimental workflow.

Crystallographic Data for Sodium Diethyldithiocarbamate Trihydrate (Representative Example)

The following tables summarize the key crystallographic data for sodium diethyldithiocarbamate trihydrate. This data is essential for understanding the solid-state arrangement of the molecule and for computational modeling and drug design efforts.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₁₆NNaO₃S₂ |

| Formula Weight | 225.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.334(2) |

| b (Å) | 11.011(2) |

| c (Å) | 10.158(2) |

| α (°) | 90 |

| β (°) | 101.48(3) |

| γ (°) | 90 |

| Volume (ų) | 1132.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.321 |

| Absorption Coefficient (mm⁻¹) | 0.536 |

| F(000) | 480 |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Na-O1W | 2.368(2) |

| Na-O2W | 2.413(2) |

| Na-O3W | 2.441(2) |

| Na-S1 | 2.898(1) |

| Na-S2 | 2.969(1) |

| S1-C1 | 1.718(2) |

| S2-C1 | 1.715(2) |

| C1-N1 | 1.330(3) |

| N1-C2 | 1.478(3) |

| N1-C4 | 1.479(3) |

| O1W-Na-O2W | 90.31(6) |

| O1W-Na-S1 | 93.89(5) |

| S1-Na-S2 | 69.11(3) |

| S1-C1-S2 | 120.3(1) |

| S1-C1-N1 | 120.0(2) |

| S2-C1-N1 | 119.7(2) |

| C1-N1-C2 | 121.9(2) |

| C1-N1-C4 | 121.5(2) |

Experimental Protocols

The determination of the crystal structure of sodium diethyldithiocarbamate trihydrate involves several key experimental stages, from synthesis to data analysis.

2.1. Synthesis and Crystallization

Sodium diethyldithiocarbamate is typically synthesized by the reaction of diethylamine (B46881) with carbon disulfide in the presence of sodium hydroxide (B78521).[1]

-

Reaction: Diethylamine is slowly added to a stirred solution of sodium hydroxide in a suitable solvent (e.g., ethanol (B145695) or water). Carbon disulfide is then added dropwise to the cooled solution. The reaction is typically exothermic and is therefore carried out in an ice bath.

-

Crystallization: The resulting sodium diethyldithiocarbamate is often soluble in the reaction mixture. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature or by recrystallization from a suitable solvent mixture (e.g., ethanol/ether). The trihydrate form crystallizes from aqueous solutions.[1]

2.2. X-ray Diffraction Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

2.3. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model provides a rough idea of the molecular structure.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a sodium dialkyldithiocarbamate salt.

References

molecular structure of sodium dibutyldithiocarbamate

An In-depth Technical Guide to the Molecular Structure of Sodium Dibutyldithiocarbamate

Introduction

Sodium N,N-dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules.[1] It is characterized by a central nitrogen atom bonded to two butyl groups and a dithiocarbamate moiety, with the sodium salt formed at the sulfur atom.[1] This compound and its analogs are utilized in various fields, including as chelating agents, pesticides, and reagents in chemical synthesis.[1][2] This guide provides a detailed overview of its molecular structure, supported by quantitative data, experimental protocols for its characterization, and visual diagrams of its synthesis and a relevant biological pathway.

Molecular Structure and Properties

The molecular formula for this compound is C₉H₁₈NNaS₂.[3] The structure consists of a central nitrogen atom covalently bonded to the carbon atoms of two n-butyl chains and to the carbon of a dithiocarbamate group (-CS₂⁻). The negative charge is delocalized across the two sulfur atoms, which form an ionic bond with a sodium cation (Na⁺). The dithiocarbamate ligand coordinates to the sodium ion via its two sulfur atoms.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈NNaS₂ | [3] |

| Molecular Weight | 227.4 g/mol | [3] |

| IUPAC Name | sodium N,N-dibutylcarbamodithioate | [3] |

| CAS Registry Number | 136-30-1 | [1][3] |

| Appearance | Amber liquid / White to light yellow solid | [1][3] |

| Melting Point | 50 °C | [5] |

| Density | 1.09 g/cm³ | [5] |

| Solubility | Soluble in water | [1] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of this compound. Key vibrational and resonance frequencies are presented below.

| Spectroscopic Data | Characteristic Frequencies / Shifts (cm⁻¹) | Reference |

| Infrared (IR) ν(C-N) | ~1470 cm⁻¹ | [6] |

| Infrared (IR) ν(C-S) | ~980 cm⁻¹ | [6] |

Note: The IR frequencies are based on data for analogous sodium dialkyldithiocarbamates, such as sodium di-isobutyldithiocarbamate, as specific data for the n-butyl derivative was not available in the cited literature.[6] The C-N stretching vibration in dithiocarbamates has a partial double bond character.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of sodium dithiocarbamates is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base.[2][7]

Materials:

-

Dibutylamine (B89481) (C₈H₁₉N)

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (CH₃OH)

-

250 mL two-necked flask with a magnetic stirrer

Procedure:

-

Prepare a solution of 100 mmol (4 g) of sodium hydroxide in 175 mL of pure methanol in a 250 mL two-necked flask.[7]

-

To the stirred solution, add 100 mmol (12.9 g) of dibutylamine dropwise at room temperature.[7]

-

Following the addition of the amine, add 100 mmol (7.6 g) of carbon disulfide dropwise to the reaction mixture.[7]

-

Continue stirring the mixture for one hour after the complete addition of carbon disulfide.[7]

-

Allow the reaction mixture to stand overnight to ensure complete reaction and precipitation of the product.[7]

-

Evaporate the solvent under reduced pressure to obtain the this compound salt.[7]

-

The resulting solid can be purified by recrystallization from alcohol.[7]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the characteristic functional group vibrations in the molecule.[6]

Procedure:

-

Prepare the solid sample of this compound.

-

The spectrum can be recorded using the Nujol mull technique.[6]

-

Place a small amount of the solid sample on a salt plate (e.g., KBr or NaCl) and add a drop of Nujol (mineral oil).

-

Grind the mixture to a fine paste and place a second salt plate on top.

-

Acquire the spectrum using an FT-IR spectrophotometer, typically scanning a range of 4000-400 cm⁻¹.[6]

-

Analyze the resulting spectrum for key absorption bands, specifically the C-N stretching frequency (around 1470-1520 cm⁻¹) and the C-S stretching frequency (around 980-987 cm⁻¹), which are diagnostic for dithiocarbamates.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1D and 2D NMR spectroscopy are used to elucidate the precise molecular structure by observing the magnetic properties of atomic nuclei.[9]

Procedure:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[10]

-

Transfer the solution to an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[10]

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 300 or 400 MHz).[10][11]

-

Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals corresponding to the different protons and carbons in the butyl chains.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Pathway Inhibition

Analogs of this compound, such as sodium diethyldithiocarbamate (B1195824) (DDTC), have been shown to inhibit the Nuclear Factor kappa-B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and plays a role in metastasis.[12][13]

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

References

- 1. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reaction Mechanism of Sodium Dibutyldithiocarbamate with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between sodium dibutyldithiocarbamate (Na(DBDTC)) and heavy metals. It details the underlying principles of chelation, presents relevant quantitative data for analogous compounds, outlines detailed experimental protocols, and visualizes key processes to support research and development in analytical chemistry, environmental remediation, and pharmacology.

Core Reaction Mechanism: Chelation

The primary reaction mechanism of this compound with heavy metals is chelation. Dithiocarbamates, including the dibutyldithiocarbamate anion, are powerful chelating agents due to the presence of two sulfur donor atoms. These sulfur atoms readily bind to soft metal ions, forming stable, often insoluble, organometallic complexes.[1]

The dibutyldithiocarbamate anion, [(C₄H₉)₂NCS₂]⁻, acts as a bidentate ligand, meaning it forms two bonds with a single central metal ion. This results in the formation of a stable five-membered ring structure. The general reaction can be represented as:

Mⁿ⁺ + n[(C₄H₉)₂NCS₂]⁻ → M[(C₄H₉)₂NCS₂]ₙ

Where:

-

Mⁿ⁺ is a heavy metal ion with a charge of n+.

-

n is the stoichiometric coefficient, which is typically 2 for divalent metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) and 3 for trivalent metal ions (e.g., Fe³⁺).[2][3]

This chelation process effectively sequesters the heavy metal ion, forming a coordination complex that is often colored and insoluble in aqueous solutions.[1][4] The formation of these stable complexes is the basis for the use of this compound in heavy metal detection and removal.[1]

Quantitative Data

Table 1: Stability Constants (log β) of Metal-Dithiocarbamate Complexes [5]

| Metal Ion | Pentamethylene Dithiocarbamate (B8719985) (Pipdtc) | Diethyldithiocarbamate (B1195824) (Dedtc) | Ammonium Pyrrolidine Dithiocarbamate (Apdtc) |

| Mn(II) | 6.85 | 7.05 | 8.20 |

| Fe(II) | 7.20 | 7.80 | 8.85 |

| Co(II) | 9.80 | 10.20 | 11.50 |

| Ni(II) | 10.50 | 11.00 | 12.10 |

| Cu(II) | 12.80 | 13.50 | 14.20 |

| Zn(II) | 8.10 | 8.50 | 9.80 |

| Note: Determined in 60% ethanol-water medium at 28°C. |

Table 2: Solubility and Spectroscopic Data for Selected Metal-Dithiocarbamate Complexes

| Metal Complex | Solubility | UV-Vis λmax (nm) | Reference |

| Cd(DEDTC)₂ | Highly insoluble in water, 0.1 N HCl, 0.1 N NaOH. Soluble in DMSO. | - | [2] |

| Cu(DEDTC)₂ | - | ~450 | [6][7] |

| Pb(DEDTC)₂ | - | - | [8] |

| Note: DEDTC (diethyldithiocarbamate) is used as a proxy for dibutyldithiocarbamate. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its metal complexes, as well as a general procedure for the quantitative analysis of heavy metals.

3.1. Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sodium dialkyldithiocarbamates.[9]

-

Materials:

-

Dibutylamine (B89481) (100 mmol)

-

Sodium hydroxide (B78521) (100 mmol)

-

Carbon disulfide (100 mmol)

-

Methanol (B129727) (175 mL)

-

-

Procedure:

-

In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of dibutylamine and 100 mmol of sodium hydroxide in 175 mL of pure methanol.

-

While stirring the mixture at room temperature, add 100 mmol of carbon disulfide dropwise.

-

After the addition of carbon disulfide is complete, continue stirring for one hour.

-

Allow the reaction mixture to stand overnight.

-

Evaporate the solvent under reduced pressure to obtain the this compound salt.[9]

-

3.2. Synthesis of Metal-Dibutyldithiocarbamate Complexes

This is a general method for the preparation of metal dithiocarbamate complexes.[10][11]

-

Materials:

-

This compound (2 molar equivalents)

-

Aqueous solution of the desired metal salt (e.g., Pb(NO₃)₂, CuCl₂, Cd(CH₃COO)₂) (1 molar equivalent)

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the this compound in ethanol.

-

In a separate beaker, dissolve the metal salt in water or a suitable solvent.

-

Slowly add the metal salt solution to the stirred solution of this compound. A precipitate of the metal complex should form immediately.[12]

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Collect the precipitate by filtration.

-

Wash the precipitate with excess methanol and diethyl ether to remove any unreacted starting materials.[10]

-

Dry the resulting metal-dibutyldithiocarbamate complex at room temperature.

-

3.3. Quantitative Analysis of Heavy Metals using Colorimetric Detection

This protocol outlines a general procedure for the colorimetric determination of a target heavy metal ion.[1]

-

Materials:

-

This compound solution

-

Heavy metal standard solutions of known concentrations

-

Buffer solution to control pH

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a series of standard solutions of the target heavy metal ion at various known concentrations.

-

In a set of vials, add a fixed volume of the this compound solution and the appropriate buffer.

-

To each vial, add a different concentration of the heavy metal standard solution.

-

Allow a specific amount of time for the color to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the heavy metal.

-

Prepare the unknown sample under the same conditions and measure its absorbance.

-

Determine the concentration of the heavy metal in the unknown sample by using the calibration curve.[1]

-

Visualizations

The following diagrams illustrate the key processes involved in the reaction of this compound with heavy metals.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lead ethyl dithiocarbamates: efficient single-source precursors to PbS nanocubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. mdpi.com [mdpi.com]

The Coordination Chemistry of Sodium Dibutyldithiocarbamate: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and coordination behavior of sodium dibutyldithiocarbamate and its metal complexes, tailored for researchers, scientists, and drug development professionals.

This compound [(C₄H₉)₂NCS₂Na], a prominent member of the dithiocarbamate (B8719985) family, is a versatile ligand renowned for its strong chelating affinity for a wide array of metal ions. This technical guide provides a comprehensive overview of its coordination chemistry, detailing its synthesis, structural characteristics, and the properties of its metal complexes. The guide further delves into experimental methodologies and explores the compound's relevance in biological signaling pathways, offering valuable insights for its application in research and drug development.

Synthesis and Properties

This compound is typically synthesized through the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521).[1] The resulting salt is a white to light yellow solid, soluble in water and various organic solvents.[2]

Physical and Chemical Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈NNaS₂ | [1] |

| Molecular Weight | 227.4 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 50 °C | [3] |

| Solubility | Soluble in water | [2] |

Coordination Chemistry and Structural Analysis

The dithiocarbamate ligand [(C₄H₉)₂NCS₂]⁻ typically acts as a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms. This chelation forms stable, often colored, metal complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its metal complexes provides key insights into the coordination mode of the ligand. The C-N stretching vibration (ν(C-N)), often referred to as the "thioureide" band, is particularly informative. An increase in the frequency of this band upon complexation indicates a greater double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair towards the sulfur atoms upon coordination to the metal center.[4] The C-S stretching vibration (ν(C-S)) and the appearance of a new band in the far-IR region corresponding to the metal-sulfur bond (ν(M-S)) are also diagnostic of complex formation.[4]

Table 1: Characteristic IR Frequencies (cm⁻¹) for Dibutyldithiocarbamate Complexes

| Vibrational Mode | This compound | Metal-Dibutyldithiocarbamate Complexes | Reference(s) |

| ν(C-N) | ~1470 - 1500 | ~1470 - 1520 | [5][6] |

| ν(C-S) | ~980 - 1000 | ~980 - 987 | [5][6] |

| ν(M-S) | - | ~300 - 400 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the butyl groups can be observed, and changes in these shifts upon complexation can provide information about the electronic environment around the ligand.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Carbon Atom | This compound | Metal-Dibutyldithiocarbamate Complexes | Reference(s) |

| NCS₂ | ~205-210 | Varies with metal | [7] |

| α-CH₂ | ~50-55 | Varies with metal | [7] |

| β-CH₂ | ~28-32 | Varies with metal | [7] |

| γ-CH₂ | ~19-22 | Varies with metal | [7] |

| δ-CH₃ | ~13-15 | Varies with metal | [7] |

UV-Visible Spectroscopy: The electronic spectra of dithiocarbamate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region.[8] The position and intensity of these bands are dependent on the specific metal ion and the coordination geometry of the complex.

Table 3: Typical UV-Visible Absorption Maxima (nm) for Dibutyldithiocarbamate Complexes in DMSO

| Metal Ion | Absorption Maxima (λ_max) | Reference(s) |

| Cu(II) | ~435, ~600 | [9][10] |

| Ni(II) | ~325, ~390 | [10] |

| Zn(II) | ~260, ~280 | [8] |

Crystal Structure Analysis

Single-crystal X-ray diffraction studies have provided detailed structural information for several metal dibutyldithiocarbamate complexes. For instance, copper(II) dibutyldithiocarbamate, [Cu(S₂CN(C₄H₉)₂)₂], adopts a square-planar geometry with Cu-S bond lengths in the range of 2.26-2.30 Å.[9] The binuclear zinc(II) complex, [Zn₂(S₂CN(n-Bu)₂)₄], features bridging dithiocarbamate ligands, with each zinc ion coordinated to four sulfur atoms.

Table 4: Selected Bond Lengths (Å) and Angles (°) for Metal Dibutyldithiocarbamate Complexes

| Complex | M-S Bond Lengths (Å) | S-M-S Angle (°) | Reference(s) |

| [Cu(S₂CN(C₄H₉)₂)₂] | 2.268(1), 2.302(1) | 77.6(1) | [9][11] |

| [Zn₂(S₂CN(n-Bu)₂)₄] | ~2.3 | - |

Experimental Protocols

Synthesis of this compound

Materials:

-

Dibutylamine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

Procedure: [1]

-

In a flask equipped with a stirrer, dissolve dibutylamine (100 mmol) and sodium hydroxide (100 mmol) in pure methanol (175 mL).

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (100 mmol) dropwise to the stirred reaction mixture at room temperature.

-

Continue stirring for 1 hour after the addition of CS₂ is complete.

-

If a precipitate does not form upon cooling, pour the reaction mixture into ice water.

-

Collect the solid product by filtration and wash with 50% ethanol (B145695) until colorless.

-

Recrystallize the product from ethanol to obtain pure this compound.

Synthesis of Copper(II) Dibutyldithiocarbamate

Materials:

-

This compound

-

Copper(II) chloride (CuCl₂)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

In a separate flask, dissolve copper(II) chloride in ethanol.

-

Add the this compound solution dropwise to the stirred copper(II) chloride solution.

-

A precipitate of copper(II) dibutyldithiocarbamate will form immediately.

-

Collect the precipitate by filtration, wash with water and ethanol, and dry in a desiccator.

Synthesis of Zinc(II) Dibutyldithiocarbamate

Materials:

-

Dibutylamine

-

Carbon disulfide (CS₂)

-

Zinc oxide (ZnO)

-

Dispersing agent (e.g., fatty alcohol-polyoxyethylene ether)

-

Organic solvent (e.g., dimethylbenzene)

Procedure: [1]

-

In a four-necked flask, add dimethylbenzene, zinc oxide, a dispersing agent, and dibutylamine at 15 °C. Stir to obtain a uniform reaction solution.

-

Dropwise add carbon disulfide to the reaction solution while maintaining the temperature.

-

After the addition is complete, raise the temperature to 30-50 °C and continue the reaction.

-

The product, zinc dibutyldithiocarbamate, will precipitate out of the solution.

-

Collect the product by filtration, wash with an appropriate solvent, and dry.

Visualization of Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the coordination chemistry and biological activity of dibutyldithiocarbamates.

Role in Biological Signaling Pathways

Dithiocarbamate complexes have garnered significant interest in drug development due to their potential as anticancer agents. One of the key mechanisms of action involves the inhibition of critical signaling pathways that regulate cell proliferation and survival.

Inhibition of the EGFR/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell growth, proliferation, and survival. Overexpression or constitutive activation of EGFR is a hallmark of many cancers. Dithiocarbamate derivatives have been shown to inhibit the EGFR/AKT signaling pathway, leading to apoptosis in cancer cells.[12][13] This inhibition can occur through the downregulation of EGFR expression and the prevention of its autophosphorylation, a critical step in its activation.[14]

References

- 1. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. benchchem.com [benchchem.com]

- 5. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of EGFR autophosphorylation plays an important role in the anti-breast cancer efficacy of the dithiocarbamate derivative TM208 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Dibutyldithiocarbamate: A Comprehensive Technical Guide for Complex Synthesis and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) family. Dithiocarbamates are versatile chelating agents known for their ability to form stable complexes with a wide range of transition metals.[1] The general structure consists of a central nitrogen atom bonded to two sulfur atoms and two butyl groups. The presence of the lone pair of electrons on the nitrogen atom and the negative charge on the sulfur atoms allows for strong bidentate coordination to metal ions. This strong chelating ability is the foundation for their diverse applications, ranging from vulcanization accelerators in the rubber industry to promising therapeutic agents in medicine.[2][3]

In recent years, metal complexes of dithiocarbamates, including those of dibutyldithiocarbamate, have garnered significant interest in the field of drug development, particularly for their potential as anticancer agents.[4] The biological activity of these complexes is often attributed to their ability to inhibit key cellular enzymes and signaling pathways, such as the proteasome and the NF-κB pathway.[5][6] This guide provides an in-depth overview of the synthesis of this compound and its metal complexes, their physicochemical properties, and their mechanism of action in a therapeutic context.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Kamal Khoudary et al.[7]

Materials:

-

Dibutylamine (B89481) (100 mmol, 12.9 g)

-

Sodium hydroxide (B78521) (100 mmol, 4 g)

-

Methanol (B129727) (175 mL, pure)

-

Carbon disulfide (100 mmol, 7.6 g, 6.022 mL)

-

Two-necked flask (250 mL) with a stirrer and dropping funnel

-

Ice-water bath

Procedure:

-

In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of dibutylamine and 100 mmol of sodium hydroxide in 175 mL of pure methanol.

-

Cool the mixture in an ice-water bath.

-

Slowly add 100 mmol of carbon disulfide dropwise to the stirred reaction mixture at room temperature. A precipitate will begin to form.

-

After the addition of carbon disulfide is complete, continue stirring the mixture for an additional hour.

-

If crystallization does not occur spontaneously, pour the reaction mixture into ice water to induce precipitation.

-

Collect the solid product by filtration and wash it with 50% ethanol (B145695) until the filtrate is colorless.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of Metal Bis(dibutyldithiocarbamate) Complexes

The following are general procedures for the synthesis of metal (II) bis(dibutyldithiocarbamate) complexes. Specific examples for zinc and a general protocol for other transition metals are provided.

This protocol is based on the method described by Zhang et al.[8]

Materials:

-

This compound (0.01 mol)

-

Deionized water (50 mL)

-

Zinc chloride (0.005 mol)

-

Ethyl ether (40 mL)

-

Stirring apparatus

Procedure:

-

Dissolve 0.01 mol of this compound in 50 mL of deionized water.

-

Slowly add a solution of 0.005 mol of zinc chloride in 20 mL of water to the this compound solution with continuous stirring at room temperature.

-

Continue stirring the mixture for 4 hours at room temperature.

-

Add 40 mL of ethyl ether to the reaction mixture to extract the zinc complex.

-

Separate the organic phase and wash it three times with deionized water.

-

Filter the ethyl ether solution and allow it to evaporate slowly.

-

Colorless crystals of bis(dibutyldithiocarbamate)zinc(II) will form after approximately 15 days.

Materials:

-

This compound

-

Aqueous solution of the desired metal(II) chloride or sulfate (B86663) (e.g., CuCl₂, NiCl₂, CoCl₂)

-

Ethanol or methanol

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare an aqueous or ethanolic solution of this compound.

-

In a separate flask, prepare an aqueous or ethanolic solution of the metal(II) salt. The molar ratio of this compound to the metal(II) salt should be 2:1.

-

Slowly add the metal(II) salt solution to the stirred solution of this compound at room temperature.

-

A precipitate of the metal bis(dibutyldithiocarbamate) complex will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with water and then with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

-

Dry the resulting solid in a desiccator or under vacuum.

Quantitative Data

The following tables summarize the quantitative data for this compound and its representative metal complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈NNaS₂ | [7] |

| Molecular Weight | 227.36 g/mol | [7] |

| Melting Point | >300 °C | [7] |

| Color | White | [7] |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |

| IR | 1485 | ν(C-N) | [7] |

| ¹H NMR | 3.75 (t, 4H), 1.6 (m, 4H), 1.3 (m, 4H), 0.9 (t, 6H) | -CH₂-N-, -CH₂-CH₂-, -CH₂-CH₃, -CH₃ | [7] |

Table 3: Physicochemical and Crystallographic Data for Bis(dibutyldithiocarbamate)zinc(II)

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₂N₄S₈Zn₂ | [8] |

| Molecular Weight | 948.28 g/mol | [8] |

| Crystal System | Monoclinic | [8] |

| Space Group | C2/c | [8] |

| a (Å) | 23.329(3) | [8] |

| b (Å) | 17.090(2) | [8] |

| c (Å) | 16.115(2) | [8] |

| β (°) | 127.560(10) | [8] |

| V (ų) | 5039.1(11) | [8] |

| Z | 4 | [8] |

| Yield (%) | Not Reported | [8] |

| Color | Colorless | [8] |

Table 4: Selected Bond Lengths and Angles for Bis(dibutyldithiocarbamate)zinc(II)

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Zn-S(1) | 2.353(2) | [8] |

| Zn-S(2) | 2.458(2) | [8] |

| Zn-S(3) | 2.339(2) | [8] |

| Zn-S(4) | 2.791(2) | [8] |

| S(1)-Zn-S(2) | 76.53(5) | [8] |

| S(1)-Zn-S(3) | 120.44(6) | [8] |

| S(3)-Zn-S(2) | 119.29(6) | [8] |

Biological Activity and Mechanism of Action

Metal complexes of dithiocarbamates, including those derived from dibutyldithiocarbamate, have shown significant potential as anticancer agents. Their primary mechanism of action is believed to involve the inhibition of the ubiquitin-proteasome system (UPS) and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6]

Proteasome Inhibition

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. Dithiocarbamate-metal complexes, particularly those of copper and zinc, are potent inhibitors of the proteasome.[9][10] It is hypothesized that these complexes target the 19S regulatory particle of the proteasome, specifically the JAMM domain of the POH1 subunit, which is a zinc-dependent deubiquitinating enzyme.[9] By chelating the zinc ion within this domain, the dithiocarbamate complex disrupts its function, leading to the inhibition of the entire proteasome.

Caption: Proposed mechanism of proteasome inhibition by dibutyldithiocarbamate-metal complexes.

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Dithiocarbamates are well-known inhibitors of the NF-κB pathway.[5] They are thought to exert their inhibitory effects by chelating zinc ions that are essential for the function of several enzymes in the NF-κB signaling cascade, including ubiquitin-conjugating enzymes and deubiquitinating enzymes. By disrupting these zinc-dependent processes, dithiocarbamates can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and biological evaluation of this compound and its metal complexes.

Caption: General experimental workflow for the synthesis and evaluation of metal dibutyldithiocarbamate complexes.

References

- 1. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iiste.org [iiste.org]

- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [wlv.openrepository.com]

- 8. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 [mdpi.com]

- 9. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Solubility of Sodium Dibutyldithiocarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium dibutyldithiocarbamate in various organic solvents. Due to the limited availability of specific quantitative data for the dibutyl- derivative, this document also includes comparative data for the closely related and more extensively studied sodium diethyldithiocarbamate (B1195824) to provide a broader context for researchers. The guide details experimental protocols for solubility determination and explores the potential signaling pathway interactions of this class of compounds.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. It is recognized for its utility as a chelating agent, particularly for heavy metals, and finds applications in various industrial processes, including as a flotation agent in mining and a vulcanization accelerator in the rubber industry. The compound typically appears as a white to light yellow solid and is known to be soluble in water.[1] Its utility in research and drug development often stems from the biological activities of the dithiocarbamate (B8719985) moiety.

Solubility Profile

Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, qualitative descriptions indicate that it is soluble in polar organic solvents.

For comparative purposes, the solubility of the closely related compound, sodium diethyldithiocarbamate, is presented below. It is important to note that the longer butyl chains in this compound may influence its solubility profile, potentially increasing its solubility in less polar solvents compared to its diethyl analog.

Table 1: Solubility of Sodium Diethyldithiocarbamate

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 54 g/100 g[2][3] | 20 | Aqueous solutions are alkaline and may decompose over time. |

| ≥10 g/100 mL[3] | 14 | |||

| ~35% (w/v)[3][4][5] | Room Temperature | |||

| Ethanol | C₂H₅OH | Soluble[2][3][4][5] | Not Specified | |

| Methanol | CH₃OH | Soluble[2][3] | Not Specified | |

| Acetone | C₃H₆O | Soluble[2][3] | Not Specified | |

| Benzene | C₆H₆ | Insoluble[2][3] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[2][3] | Not Specified | |

| Chloroform | CHCl₃ | Slightly Soluble[3] | Not Specified | The free acid form, diethyldithiocarbamic acid, is readily soluble.[4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, toluene, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials and vortex for 2-3 minutes to ensure initial mixing.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant to a new vial.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as g/100 mL, mg/mL, or molarity.

-

Signaling Pathway Interactions

While specific studies on the signaling pathways affected by this compound are limited, the biological activities of the closely related sodium diethyldithiocarbamate (also known as Ditiocarb) are well-documented. It is plausible that this compound exhibits similar mechanisms of action due to the shared dithiocarbamate functional group.

Chelation of Metal Ions

Dithiocarbamates are potent chelators of transition metal ions, particularly copper and zinc. This chelating ability is central to many of their biological effects. The two sulfur atoms of the dithiocarbamate moiety can form a stable five-membered ring with a metal ion.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dithiocarbamates, including the diethyl analog, have been shown to inhibit the NF-κB pathway. This inhibition is often linked to their ability to chelate copper. The resulting copper-dithiocarbamate complex is believed to be the active species that inhibits proteasome function, preventing the degradation of IκBα and thus blocking the translocation of NF-κB to the nucleus.

Enzyme Inhibition

Dithiocarbamates are known to inhibit various enzymes. The diethyl analog is a well-characterized inhibitor of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. This inhibition can lead to an increase in intracellular reactive oxygen species (ROS), which can have complex downstream effects on cellular signaling, including the modulation of apoptosis.

Conclusion

This compound is a compound with established industrial applications and potential for further investigation in biological systems. While specific quantitative data on its solubility in a wide range of organic solvents remains scarce, its general characterization as soluble in water and polar organic solvents provides a starting point for researchers. The more extensive data available for sodium diethyldithiocarbamate offers a valuable comparative reference. The biological activities of dithiocarbamates, particularly their ability to chelate metals and modulate key signaling pathways like NF-κB, suggest that this compound may hold promise for further exploration in drug development and other scientific research. Future studies are warranted to fully elucidate the specific solubility profile and biological mechanisms of this particular dithiocarbamate derivative.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of Sodium Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of sodium dibutyldithiocarbamate. It includes available ¹H NMR data, a discussion of the expected ¹³C NMR spectrum, and comprehensive experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this compound.

Molecular Structure and NMR-Relevant Nuclei

This compound is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. Its structure features a central carbamodithioate group to which two n-butyl chains are attached to the nitrogen atom. The presence of magnetically active nuclei, primarily ¹H and ¹³C, makes NMR spectroscopy a powerful tool for its structural elucidation and purity assessment.

Molecular Structure of this compound

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the two n-butyl groups. Due to the symmetry of the molecule, the two butyl chains are chemically equivalent, resulting in a simplified spectrum. The following table summarizes the reported ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.28 | s (singlet) | 4H | 2 x N-CH₂ - |

| 1.62 - 1.68 | m (multiplet) | 4H | 2 x -CH₂ - |

| 1.26 - 1.58 | m (multiplet) | 4H | 2 x -CH₂ - |

| 0.98 | m (multiplet) | 6H | 2 x -CH₃ |

¹³C NMR Spectroscopy Data

As of the latest literature search, specific experimental ¹³C NMR data for this compound could not be readily located. However, based on the molecular structure, a theoretical ¹³C NMR spectrum can be predicted. The molecule possesses five chemically non-equivalent carbon atoms, which should give rise to five distinct signals in the proton-decoupled ¹³C NMR spectrum.

The expected chemical shift regions for these carbons are as follows:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~200 - 210 | N-C S₂ |

| ~50 - 60 | N-C H₂- |

| ~25 - 35 | -C H₂- |

| ~15 - 25 | -C H₂- |

| ~10 - 15 | -C H₃ |

It is important to note that these are estimated values, and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The selection will depend on the solubility of the sample and the desired chemical shift referencing.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Sample Preparation Workflow

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

NMR Data Acquisition and Processing

An In-depth Technical Guide to the Electrochemical Properties of Sodium Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of sodium dibutyldithiocarbamate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's electrochemical behavior, supported by experimental protocols and visual representations of its mechanistic pathways.

Introduction

This compound is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules. Dithiocarbamates are known for their diverse applications, including as fungicides, vulcanization accelerators, and antioxidants in the rubber industry. In the biomedical field, they have garnered significant interest due to their metal-chelating properties and their ability to modulate various biological processes, including those involved in cancer and neurodegenerative diseases. The electrochemical properties of this compound are central to its reactivity and potential applications, governing its redox behavior and interactions with biological systems.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the electrochemical properties of a compound begins with its fundamental physicochemical and spectroscopic characteristics.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Chemical Name | Sodium N,N-dibutylcarbamodithioate |

| Synonyms | Butyl Namate, Pennac, Tepidone |

| CAS Number | 136-30-1 |

| Molecular Formula | C₉H₁₈NNaS₂ |

| Molecular Weight | 227.4 g/mol |

| Appearance | Yellow solid |

| Melting Point | 50 °C |

| Solubility | Soluble in water |

| IR Spectroscopy (KBr) | ν(C-N): ~1464 cm⁻¹, ν(C-S): ~924 cm⁻¹ |

Note: Spectroscopic data can vary slightly based on the experimental conditions.

Electrochemical Behavior

The electrochemical behavior of this compound is primarily characterized by the redox activity of the dithiocarbamate group. While specific quantitative data for this compound is limited in publicly accessible literature, the electrochemical properties of its close analog, sodium diethyldithiocarbamate, provide valuable insights. The following data, obtained through cyclic voltammetry, is presented as a representative example of the electrochemical behavior of dialkyldithiocarbamates.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of a compound. In a typical CV experiment, the potential is linearly swept in a cyclic manner, and the resulting current is measured.

Table 2: Representative Cyclic Voltammetry Data for Sodium Diethyldithiocarbamate

| Parameter | Value (vs. Ag/AgCl) |

| Anodic Peak Potential (Epa) | -0.49 V |

| Cathodic Peak Potential (Epc) | -0.55 V |

Data obtained on a silver nanoparticles solid amalgam electrode in a 0.02 mol L⁻¹ Britton-Robinson buffer (pH = 5.5). The redox process is described as adsorption-controlled and quasi-reversible.[1]

The anodic peak corresponds to the oxidation of the dithiocarbamate, while the cathodic peak represents the reduction of the oxidized species. The quasi-reversible nature of the process suggests that the electron transfer is followed by chemical reactions.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of the electrochemical properties of this compound.

Synthesis of this compound

Materials:

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Two-necked flask with a stirrer

-

Dropping funnel

Procedure: [2]

-

In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide (4 g) in 175 mL of pure methanol.

-

To the stirred solution, add 100 mmol of dibutylamine (12.9 g) dropwise.

-

Subsequently, add 100 mmol of carbon disulfide (7.6 g, 6.022 mL) dropwise to the reaction mixture at room temperature.

-

After the complete addition of carbon disulfide, continue stirring for one hour.

-

Allow the reaction mixture to stand overnight.

-

Evaporate the solvent to obtain the this compound salt.

Cyclic Voltammetry (General Protocol)

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, gold, or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M KCl or KNO₃ in a suitable solvent)

-

Analyte solution (this compound dissolved in the electrolyte solution)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry and sonicate in a suitable solvent to remove any residual polishing material.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the background current.

-

Analyte Scan: Add a known concentration of this compound to the cell and record the cyclic voltammogram. The potential range should be set to encompass the expected redox events. The scan rate can be varied to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).

-

Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials, peak currents, and the reversibility of the redox process.

Mechanistic Insights: The Dual Role of Dithiocarbamates as Antioxidants and Pro-oxidants

Dithiocarbamates, including this compound, exhibit a fascinating dual role in biological systems, acting as both antioxidants and pro-oxidants. This duality is intricately linked to their electrochemical properties and their ability to interact with reactive oxygen species (ROS) and cellular signaling pathways.

Antioxidant Mechanism

As antioxidants, dithiocarbamates can directly scavenge free radicals and chelate transition metal ions that catalyze the formation of ROS.

Caption: Antioxidant activity of dithiocarbamates.

Pro-oxidant Mechanism

Paradoxically, dithiocarbamates can also exhibit pro-oxidant effects, often in the presence of metal ions like copper. This can lead to the generation of ROS and the induction of apoptosis (programmed cell death) through the inhibition of key signaling pathways such as NF-κB and the activation of caspases.

Caption: Pro-oxidant mechanism leading to apoptosis.

Conclusion

The electrochemical properties of this compound are fundamental to its chemical reactivity and its diverse applications. While direct quantitative electrochemical data for this specific compound remains an area for further investigation, the behavior of its analogs provides a strong framework for understanding its redox characteristics. The dual antioxidant and pro-oxidant mechanisms highlight the complex interplay between its electrochemical nature and its biological effects. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the unique electrochemical properties of this compound in various scientific and therapeutic domains.

References

In-Depth Technical Guide to the Thermal Decomposition of Sodium Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of sodium dibutyldithiocarbamate. Due to a lack of specific, publicly available quantitative data on this particular compound, this guide synthesizes information from related dithiocarbamates and established analytical methodologies to present a scientifically grounded projection of its thermal behavior. The document covers a proposed decomposition pathway, potential thermal decomposition products, and detailed experimental protocols for characterization. This guide is intended to be a valuable resource for professionals in research and development who are working with or anticipate working with this compound.

Introduction

Sodium N,N-dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) family. Dithiocarbamates are utilized in a variety of applications, including as accelerators in the vulcanization of rubber, as pesticides, and as chelating agents. The thermal stability and decomposition characteristics of these compounds are of critical importance for their safe handling, storage, and application, as well as for understanding their environmental fate. When heated, dithiocarbamates can release toxic and flammable gases. A thorough understanding of the thermal decomposition process is therefore essential.

This guide will explore the anticipated thermal decomposition products of this compound, propose a likely decomposition pathway based on analogous compounds, and provide detailed experimental protocols for its analysis using modern analytical techniques.

Proposed Thermal Decomposition Pathway

The proposed primary decomposition pathway involves the homolytic cleavage of the C-S bond, leading to the formation of a dibutyldithiocarbamate radical. Two of these radicals can then combine to form tetrabutylthiuram disulfide (TBTD). Further heating can lead to the desulfurization of TBTD to form tetrabutylthiuram monosulfide (TBTM) and other sulfur-containing compounds. At higher temperatures, fragmentation of the butyl side chains and the dithiocarbamate core is expected, leading to the evolution of a variety of volatile organic compounds, sulfur compounds, and nitrogenous gases. The final solid residue is likely to be sodium sulfide (B99878) or sodium sulfate, depending on the atmosphere.

When heated to decomposition, dithiocarbamates are known to emit toxic fumes, including nitrogen oxides and sulfur oxides[1][2]. In aqueous solutions, their decomposition is accelerated by acids, leading to the formation of carbon disulfide and an amine[1][2][3]. A study on the thermal behavior of various sodium dithiocarbamate salts (excluding the dibutyl derivative) indicated that the decomposition process results in the formation of sodium polysulphides[4].

Caption: Proposed thermal decomposition pathway of this compound.

Potential Thermal Decomposition Products

Based on the proposed pathway and the general literature on dithiocarbamate decomposition, a range of products can be expected. The following table summarizes these potential products and their likely formation temperature ranges. It is important to note that these are estimates and would require experimental verification.

| Product Name | Chemical Formula | Physical State at STP | Likely Formation Temperature Range (°C) | Analytical Detection Method |

| Dibutylamine (B89481) | (C4H9)2NH | Liquid | 150 - 300 | GC-MS, TGA-FTIR |

| Carbon Disulfide | CS2 | Liquid | 150 - 300 | GC-MS, TGA-FTIR |

| Tetrabutylthiuram Disulfide (TBTD) | C18H36N2S4 | Solid | 200 - 350 | Pyrolysis-GC-MS, HPLC |

| Tetrabutylthiuram Monosulfide (TBTM) | C18H36N2S3 | Solid | > 300 | Pyrolysis-GC-MS, HPLC |

| Hydrogen Sulfide | H2S | Gas | > 300 | TGA-MS, TGA-FTIR |

| Sulfur Dioxide | SO2 | Gas | > 400 (in air) | TGA-MS, TGA-FTIR |

| Butene | C4H8 | Gas | > 350 | Pyrolysis-GC-MS |

| Butane | C4H10 | Gas | > 350 | Pyrolysis-GC-MS |

| Nitrogen Oxides | NOx | Gas | > 400 (in air) | TGA-MS, Chemiluminescence |

| Sodium Sulfide | Na2S | Solid | > 500 | XRD |

| Sodium Sulfate | Na2SO4 | Solid | > 500 (in air) | XRD |

Experimental Protocols

To definitively determine the thermal decomposition products of this compound, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound. DSC, often run simultaneously, provides information on the energetics of the decomposition processes (endothermic or exothermic).

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

Procedure:

-

Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition. For studying oxidative decomposition, a controlled flow of air or oxygen can be used.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting curves to identify the onset temperature of decomposition, temperatures of maximum decomposition rates (from DTG peaks), percentage mass loss for each stage, and the corresponding endothermic or exothermic events from the DSC curve.

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

Procedure:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

Transfer Line: Maintain the heated transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

MS/FTIR Acquisition:

-

TGA-MS: Continuously monitor the mass-to-charge ratio of the ions generated from the evolved gases in the mass spectrometer.

-